1-Fluoro-3-(fluoromethyl)-5-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-(fluoromethyl)-5-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of fluorine and iodine atoms attached to a benzene ring, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-(fluoromethyl)-5-iodobenzene typically involves halogenation reactions. One common method is the iodination of 1-Fluoro-3-(fluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures consistent quality and scalability for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-3-(fluoromethyl)-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield fluorinated derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-(fluoromethyl)-5-iodobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and diagnostic agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-(fluoromethyl)-5-iodobenzene involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical transformations. The pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-methylbenzene: Similar in structure but lacks the iodine atom.
1-Fluoro-4-iodobenzene: Similar but with different substitution pattern.
3-Fluorotoluene: Similar but with a methyl group instead of a fluoromethyl group.
Uniqueness: 1-Fluoro-3-(fluoromethyl)-5-iodobenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it a versatile intermediate in various chemical syntheses.
Eigenschaften
Molekularformel |
C7H5F2I |
---|---|
Molekulargewicht |
254.02 g/mol |
IUPAC-Name |
1-fluoro-3-(fluoromethyl)-5-iodobenzene |
InChI |
InChI=1S/C7H5F2I/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 |
InChI-Schlüssel |
VMOCZYPYMJDODH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)I)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.